molecular formula C22H20N4O B14202380 N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide CAS No. 920315-10-2

N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide

Cat. No.: B14202380
CAS No.: 920315-10-2
M. Wt: 356.4 g/mol
InChI Key: JUAAGTDKNGPQIC-HNNXBMFYSA-N
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Description

N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an indazole moiety and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Attachment of the Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable leaving group.

    Coupling Reaction: The final step involves coupling the indazole core with the aminophenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or indazoles.

Scientific Research Applications

N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or histone deacetylases, leading to changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)benzamide: Shares the aminophenyl group but lacks the indazole moiety.

    4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide: Contains the indazole moiety but lacks the aminophenyl group.

Uniqueness

N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide is unique due to its combination of the indazole and aminophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

920315-10-2

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(1S)-1-indazol-2-ylethyl]benzamide

InChI

InChI=1S/C22H20N4O/c1-15(26-14-18-6-2-4-8-20(18)25-26)16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-15H,23H2,1H3,(H,24,27)/t15-/m0/s1

InChI Key

JUAAGTDKNGPQIC-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3

Origin of Product

United States

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